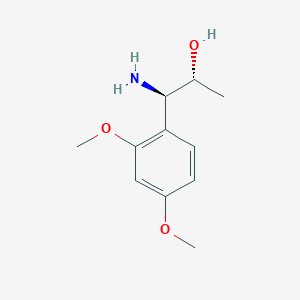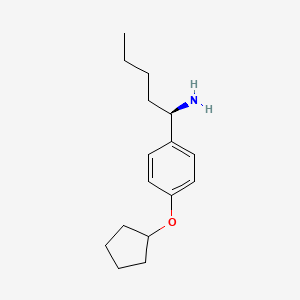![molecular formula C8H12N2 B13050381 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine](/img/structure/B13050381.png)
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine is a nitrogen-containing heterocyclic compound. It is part of the pyrazolo[1,5-A]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry. The compound’s structure consists of a pyrazole ring fused to a pyridine ring, with a methyl group attached to the sixth position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
There are two principal synthetic routes for preparing 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine:
-
Hydrogenation of Pyrazolo[1,5-A]pyridines: : This method involves the hydrogenation of pyrazolo[1,5-A]pyridines using hydrogen gas in the presence of a palladium catalyst. The reaction is typically carried out under mild conditions, such as room temperature and atmospheric pressure .
-
1,3-Dipolar Cycloaddition: : This route involves the cycloaddition of a bicyclic sydnone to a propargylic acid derivative. The reaction is performed under reflux conditions in the presence of a suitable solvent, such as acetic acid .
Industrial Production Methods
Industrial production of this compound typically follows the hydrogenation route due to its simplicity and cost-effectiveness. The process involves large-scale hydrogenation reactors and palladium catalysts, ensuring high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine undergoes various chemical reactions, including:
-
Oxidation: : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the methyl group, forming a carboxylic acid derivative .
-
Reduction: : Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction usually targets the pyrazole ring, leading to the formation of a dihydropyrazole derivative .
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the methyl group. Common reagents for this reaction include alkyl halides and nucleophiles such as amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions.
Substitution: Alkyl halides, amines, thiols; basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Alkylated or aminated derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine has several scientific research applications:
-
Medicinal Chemistry: : The compound serves as a scaffold for designing drugs with potential therapeutic effects. It has been investigated for its activity against various diseases, including cancer and infectious diseases .
-
Biological Studies: : The compound is used in biological studies to understand its interaction with biological targets, such as enzymes and receptors .
-
Chemical Synthesis: : It is employed as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds .
-
Industrial Applications: : The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of 6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist .
Vergleich Mit ähnlichen Verbindungen
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyridine can be compared with other similar compounds, such as:
-
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridine: : Lacks the methyl group at the sixth position, resulting in different reactivity and biological activity .
-
6-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine: : Contains a pyrimidine ring instead of a pyridine ring, leading to variations in chemical properties and applications .
-
4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazine:
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological and chemical properties, making it a valuable compound in various fields of research and industry.
Eigenschaften
Molekularformel |
C8H12N2 |
|---|---|
Molekulargewicht |
136.19 g/mol |
IUPAC-Name |
6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C8H12N2/c1-7-2-3-8-4-5-9-10(8)6-7/h4-5,7H,2-3,6H2,1H3 |
InChI-Schlüssel |
LLMMHXOXKHPEFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC2=CC=NN2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




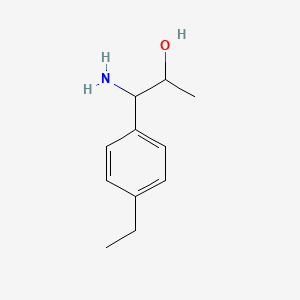
![Ethyl 8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B13050324.png)
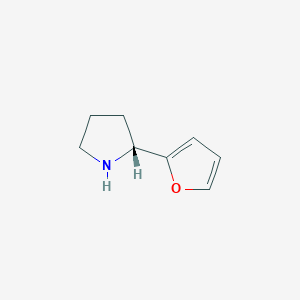
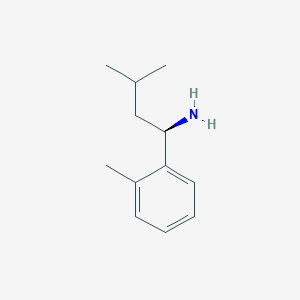
![6-Bromo-2-chlorothiazolo[4,5-B]pyrazine](/img/structure/B13050339.png)

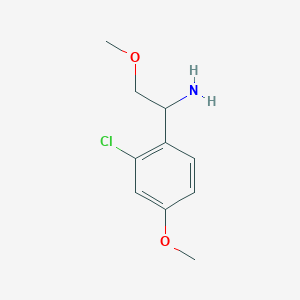
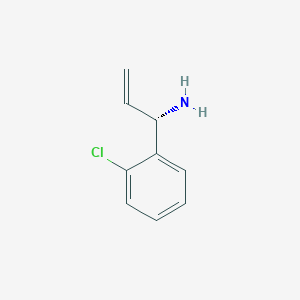
![Ethyl 6-(trifluoromethyl)imidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B13050354.png)
![1-[2,4-Bis(trifluoromethyl)phenyl]cyclopropanecarboxylic Acid](/img/structure/B13050360.png)
